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Compound of Interest

Compound Name: Aluminium-nickel

Cat. No.: B105184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of B2 nickel
aluminide (NiAl) alloys, materials of significant interest for high-temperature structural
applications and catalysis. Understanding the electronic structure is fundamental to elucidating
the bonding characteristics, mechanical properties, and chemical reactivity of these
intermetallic compounds. This document synthesizes theoretical and experimental findings,
presenting quantitative data in a structured format, detailing experimental and computational
methodologies, and providing visual representations of key concepts.

Introduction to B2 NiAl

The B2 crystal structure of NiAl consists of two interpenetrating simple cubic sublattices, one
occupied by nickel atoms and the other by aluminum atoms. This ordered structure gives rise
to a unique combination of metallic and covalent bonding, which in turn governs its
characteristic properties such as high melting point, good oxidation resistance, and distinct
mechanical behavior. The electronic structure, particularly the density of states at the Fermi
level and the nature of the bonding orbitals, is crucial in determining the alloy's ductility,
strength, and stability.

Core Electronic Properties

The electronic structure of B2 NiAl is characterized by the hybridization of Ni 3d and Al 3p
orbitals. This interaction is a key factor in the material's cohesive properties and its intrinsic
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brittleness at room temperature. The density of states (DOS) at the Fermi level is primarily
composed of Ni d-states, with a negligible contribution from Al states.

Bonding Characteristics

The bonding in B2 NiAl is a mix of metallic and covalent interactions. A strong hybridization
occurs between the Ni 3d and Al 3p electrons. Additionally, the s-p hybrid orbitals in the
aluminum atoms exhibit strong directionality, leading to the formation of p-d polarized bonds
between nickel and aluminum. This directional bonding is considered a contributing factor to
the intrinsic brittleness of B2 NiAl. The distribution of charge density shows an accumulation in
the <111> direction and a depletion in the <100> direction, which can impede the movement of
dislocations.

Quantitative Data Summary

The following tables summarize key quantitative data for stoichiometric B2 NiAl alloys,
compiled from various experimental and theoretical studies.

Table 1: Crystallographic and Thermodynamic

Properties

Property Value Reference
Crystal Structure B2 (CsCl type) [1]
Lattice Constant (ao) at RT 0.2887 nm [1][2]

Standard Enthalpy of
) -62 kJ/mol of atoms [3]
Formation

Table 2: Elastic Constants

Elastic Calculated Experimental Reference Reference
Constant Value (GPa) Value (GPa) (Calculated) (Experimental)
Cu 199.13 199 [4] [5]

Ci2 143.79 137 [4] [5]

Caa 119.11 116 [4] [5]
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Table 3: X-ray Photoelectron Spectroscopy (XPS)
Binding Energies

Core Level Binding Energy (eV) Reference
Ni 2ps/2 (metallic) 852.6 - 852.8 [61[7]

Ni 2ps/2 (in NiO) 853.7 [7]

Ni 2ps/2 (in Ni(OH)2) 855.6 [7]

Note: Binding energies can vary slightly depending on the specific surface conditions and
instrument calibration.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to investigate the
electronic structure of B2 NiAl.

Experimental Protocol: X-ray Photoelectron
Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental
composition, empirical formula, chemical state, and electronic state of the elements within a
material.

Typical Experimental Parameters:
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Parameter

Description

Example
Values/Instrumentation

X-ray Source

Monochromatic or non-
monochromatic source to

excite photoelectrons.

Al Ka (1486.6 eV)

Analyzer

Measures the kinetic energy of

the emitted photoelectrons.

Hemispherical analyzer

Pass Energy

Determines the energy

resolution of the measurement.

20-100 eV for survey scans,
10-40 eV for high-resolution

scans

Vacuum

Ultra-high vacuum (UHV)
conditions to prevent surface

contamination.

< 1x10~° Torr

Sample Preparation

In-situ fracturing or ion
sputtering to obtain a clean

surface.

Mechanical fracturing in UHV

Computational Protocol: Density Functional Theory

(DFT)

DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.

Typical Computational Parameters:
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Parameter

Description

Common Choices for B2
NiAl

Software

Quantum chemistry software

package.

VASP (Vienna Ab initio
Simulation Package), CASTEP

Exchange-Correlation

Approximation to the

exchange-correlation term in

Generalized Gradient

Approximation (GGA),

Functional ) specifically PBE (Perdew-
the Kohn-Sham equations.
Burke-Ernzerhof)[4][8]
Approximation of the Projector Augmented Wave
Pseudopotentials interaction between the core (PAW)[4], Ultrasoft
and valence electrons. Pseudopotentials (USPP)[8]
Defines the kinetic energy
Energy Cutoff cutoff for the plane-wave basis 300 - 500 eV[4][9]
set.
) Defines the sampling of the Monkhorst-Pack scheme, e.g.,
k-point Mesh

Brillouin zone.

4x4x4 for a supercell[8]

Convergence Criteria

Thresholds for self-consistent
field (SCF) cycles and

structural optimization.

Energy: 10-¢ eV, Force: 0.01
eV/IA[4]

Visualizations

The following diagrams illustrate key structural and electronic concepts of B2 NiAl.

Caption: B2 crystal structure of NiAl with Ni at corners and Al at the body center.

Caption: Simplified electronic band structure of B2 NiAl showing key features.
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Caption: Workflow of a typical DFT calculation for B2 NiAl.
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Conclusion

The electronic structure of B2 NiAl alloys is a complex interplay of metallic and covalent
bonding, dominated by the hybridization of Ni 3d and Al 3p orbitals. This fundamental
understanding, supported by a combination of experimental techniques like XPS and
computational methods such as DFT, is critical for the rational design of new NiAl-based alloys
with improved mechanical properties and enhanced performance in various applications. The
data and methodologies presented in this guide offer a foundational resource for researchers
and professionals working with these advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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